molecular formula C13H17N5O2 B6628463 2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide

2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide

Cat. No.: B6628463
M. Wt: 275.31 g/mol
InChI Key: VOQMXRXSZGSJRI-UHFFFAOYSA-N
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Description

2-[4-[(6-Methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a methoxypyridine moiety, and a methylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-14-12(19)9-18-8-11(7-16-18)15-6-10-4-3-5-13(17-10)20-2/h3-5,7-8,15H,6,9H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQMXRXSZGSJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)NCC2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced via a nucleophilic substitution reaction, where 6-methoxypyridine-2-carbaldehyde reacts with an appropriate amine to form the corresponding imine, which is then reduced to the amine.

    Coupling Reactions: The pyrazole derivative is then coupled with the methoxypyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the amide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological pathways, making it a potential candidate for the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety may facilitate binding to these targets, while the pyrazole ring could play a role in modulating the activity of the compound. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(6-Methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-ethylacetamide
  • 2-[4-[(6-Methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-propylacetamide

Uniqueness

Compared to similar compounds, 2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the methoxypyridine moiety and the N-methylacetamide group could confer distinct binding properties and reactivity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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